molecular formula C13H16N2 B2638306 1-(2,6-diethylphenyl)-1H-imidazole CAS No. 25364-42-5

1-(2,6-diethylphenyl)-1H-imidazole

Cat. No.: B2638306
CAS No.: 25364-42-5
M. Wt: 200.285
InChI Key: HLABUWOSYZYNKP-UHFFFAOYSA-N
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Description

1-(2,6-Diethylphenyl)-1H-imidazole is an organic compound that belongs to the class of imidazoles Imidazoles are heterocyclic compounds containing a five-membered ring with two non-adjacent nitrogen atoms This particular compound is characterized by the presence of a 2,6-diethylphenyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2,6-diethylphenyl)-1H-imidazole typically involves the reaction of 2,6-diethylphenylamine with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve scalability. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can further enhance the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-(2,6-Diethylphenyl)-1H-imidazole undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding imidazole N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to obtain reduced derivatives.

    Substitution: The imidazole ring can undergo substitution reactions with electrophiles such as alkyl halides or acyl chlorides to form N-substituted imidazole derivatives.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents under mild to moderate conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ether.

    Substitution: Alkyl halides, acyl chlorides; reactions are conducted in the presence of a base such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Imidazole N-oxides

    Reduction: Reduced imidazole derivatives

    Substitution: N-substituted imidazole derivatives

Scientific Research Applications

1-(2,6-Diethylphenyl)-1H-imidazole has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an antimicrobial agent due to its ability to inhibit the growth of various bacterial and fungal strains.

    Medicine: Explored for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of novel materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 1-(2,6-diethylphenyl)-1H-imidazole involves its interaction with specific molecular targets and pathways. In biological systems, the compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in the biosynthesis of bacterial cell walls, leading to antimicrobial effects. Additionally, the compound may interact with cellular signaling pathways, resulting in anti-inflammatory or anticancer effects.

Comparison with Similar Compounds

1-(2,6-Diethylphenyl)-1H-imidazole can be compared with other similar compounds, such as:

    1-(2,6-Dimethylphenyl)-1H-imidazole: Similar structure but with methyl groups instead of ethyl groups, leading to differences in chemical reactivity and biological activity.

    1-(2,6-Diethylphenyl)-2-methyl-1H-imidazole: Contains an additional methyl group on the imidazole ring, which may affect its chemical and biological properties.

    1-(2,6-Diethylphenyl)-4,5-dihydro-1H-imidazole: A reduced form of the imidazole ring, which may exhibit different reactivity and applications.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

1-(2,6-diethylphenyl)imidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2/c1-3-11-6-5-7-12(4-2)13(11)15-9-8-14-10-15/h5-10H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLABUWOSYZYNKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(C(=CC=C1)CC)N2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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